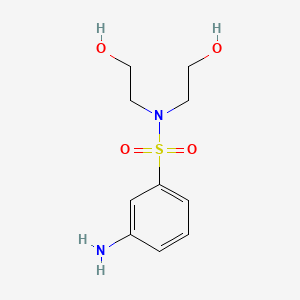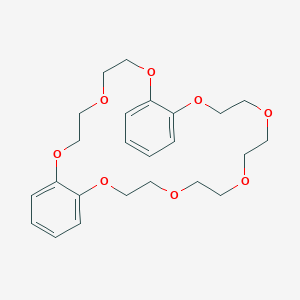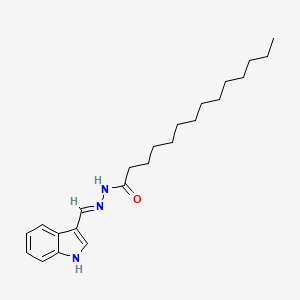
N'-(1H-Indol-3-ylmethylene)tetradecanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide typically involves the condensation of indole-3-carbaldehyde with tetradecanohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
Indole-3-carbaldehyde+Tetradecanohydrazide→N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide
The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反応の分析
Types of Reactions
N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced hydrazides.
科学的研究の応用
N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N’-(1H-Indol-3-ylmethylene)octadecanohydrazide
- N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide
- N’-(1H-Indol-3-ylmethylene)cyclohexanecarbohydrazide
Uniqueness
N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
881403-25-4 |
|---|---|
分子式 |
C23H35N3O |
分子量 |
369.5 g/mol |
IUPAC名 |
N-[(E)-1H-indol-3-ylmethylideneamino]tetradecanamide |
InChI |
InChI=1S/C23H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-17-23(27)26-25-19-20-18-24-22-16-14-13-15-21(20)22/h13-16,18-19,24H,2-12,17H2,1H3,(H,26,27)/b25-19+ |
InChIキー |
KPHRZMJTVMHAKI-NCELDCMTSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
正規SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]propanamide](/img/structure/B11963783.png)
![methyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963786.png)
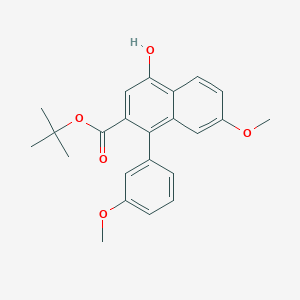
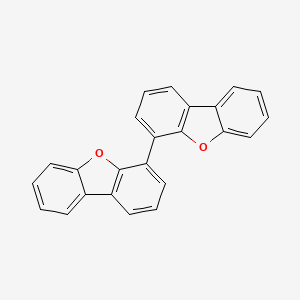


![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)
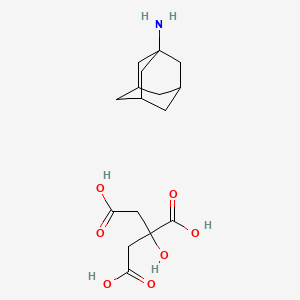

![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)
